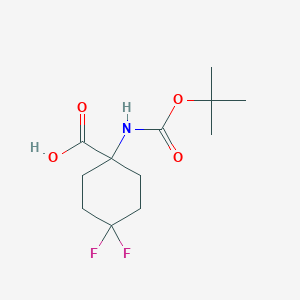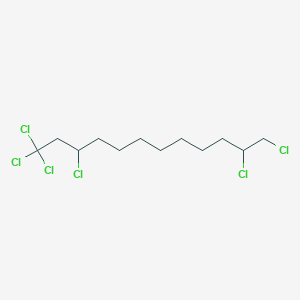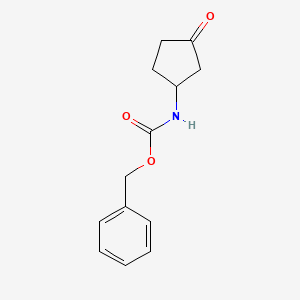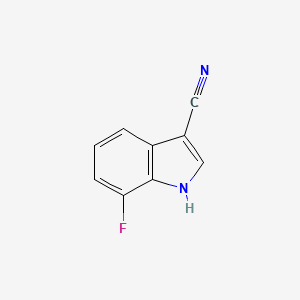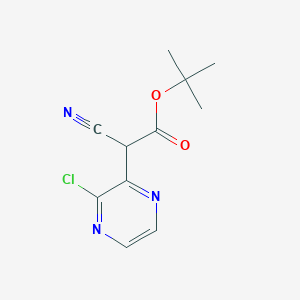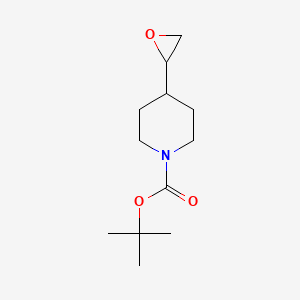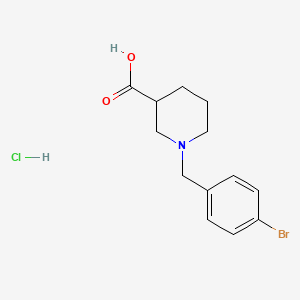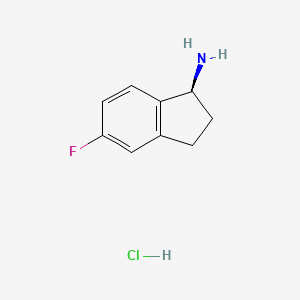
Benzoic acid, 4-bromo-3-propoxy-, methyl ester
Overview
Description
“Benzoic acid, 4-bromo-3-propoxy-, methyl ester” is a complex organic compound with an ester linkage between the methyl group and the benzene ring . It belongs to the benzoate ester family and is derived from benzoic acid .
Synthesis Analysis
There are two ways to synthesize this compound . One method involves the hydrolysis of 4-bromo-3-methylbenzonitrile . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “Benzoic acid, 4-bromo-3-propoxy-, methyl ester” is C11H13BrO3 . The molecular weight is 273.12 g/mol .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Photoactive Material Synthesis
The compound has been utilized in the synthesis of photoactive materials due to its ability to undergo isomerization. These materials are crucial for developing light-responsive smart materials, which have applications in advanced sensors, data storage, and molecular switches .
Crystallography and Structural Analysis
Methyl 4-bromo-3-propoxybenzoate has been characterized in crystallographic studies to understand its structural properties. The presence of unique rotomers in the lattice structure of this compound provides insights into the molecular conformation and packing within crystals .
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of various organic molecules. Its reactive sites make it a valuable precursor for constructing complex chemical structures, which can be used in further pharmaceutical and chemical research .
Photomechanical Studies
Researchers have explored the use of methyl 4-bromo-3-propoxybenzoate in photomechanical studies. These studies focus on the conversion of photochemical energy into mechanical energy, which is a promising area for the development of new materials that can perform mechanical work in response to light .
Photochromism Research
The compound’s photochromic properties are of interest for applications that require reversible changes in color or transparency under light exposure. This has implications for the creation of smart windows, displays, and inks .
Pharmaceutical Applications
While specific applications in pharmaceuticals for methyl 4-bromo-3-propoxybenzoate are not detailed in the available literature, compounds with similar structures are often used in drug design and synthesis. They can act as building blocks for active pharmaceutical ingredients .
Material Science
In material science, the compound’s properties can be harnessed to create coatings and films with specific characteristics, such as UV protection or chemical resistance. Its incorporation into polymers can enhance the material’s overall functionality .
Analytical Chemistry
Methyl 4-bromo-3-propoxybenzoate can be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC. This aids in the identification and quantification of substances in complex mixtures .
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromo-3-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQHGGYXZJLPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-bromo-3-propoxy-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



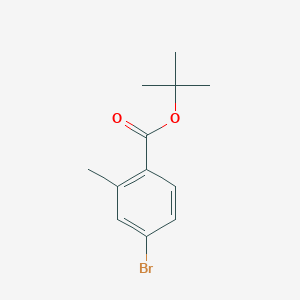
![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)

